

Biological Activity Comparison of Pyrazole-4-carbaldehyde Analogs: A Technical Guide

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Compound of Interest

Compound Name:	5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.:	139157-42-9
Cat. No.:	B11799830

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Executive Summary: The Pyrazole-4-carbaldehyde Scaffold

The pyrazole-4-carbaldehyde moiety represents a "privileged scaffold" in medicinal chemistry due to its electronic versatility and ability to serve as a rigid linker in pharmacophore design. Unlike simple pyrazoles, the C4-formyl group provides a critical electrophilic center for condensation reactions (e.g., Schiff bases, Knoevenagel condensations), allowing for the rapid generation of diverse libraries targeting kinases, bacterial cell walls, and metabolic enzymes.

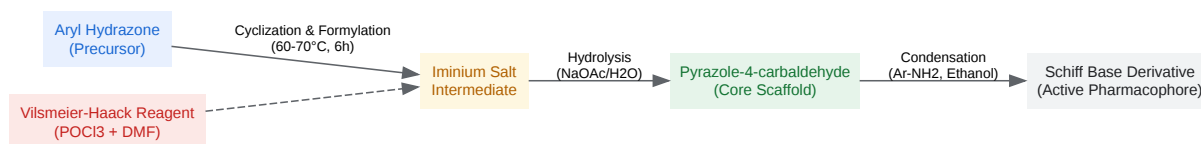
This guide objectively compares the biological performance of pyrazole-4-carbaldehyde analogs against clinical standards (Doxorubicin, Ciprofloxacin, Acarbose), focusing on three primary therapeutic vectors: Anticancer, Antimicrobial, and Antidiabetic activities.

Structural Logic & Synthesis Workflow

The biological efficacy of these analogs is heavily dictated by substituents at the N1 and C3 positions, which modulate lipophilicity and target binding affinity. The primary synthetic route

utilizes the Vilsmeier-Haack reaction, a robust formylation technique.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis pathway from hydrazone precursors to bioactive Schiff base derivatives via Vilsmeier-Haack formylation.[1][2][3][4]

Comparative Analysis: Anticancer Activity

Pyrazole-4-carbaldehyde derivatives frequently target receptor tyrosine kinases (RTKs) such as EGFR and PI3K. The presence of an azomethine spacer (Schiff base) at the C4 position often enhances cytotoxicity by facilitating hydrogen bonding within the ATP-binding pocket of the kinase.

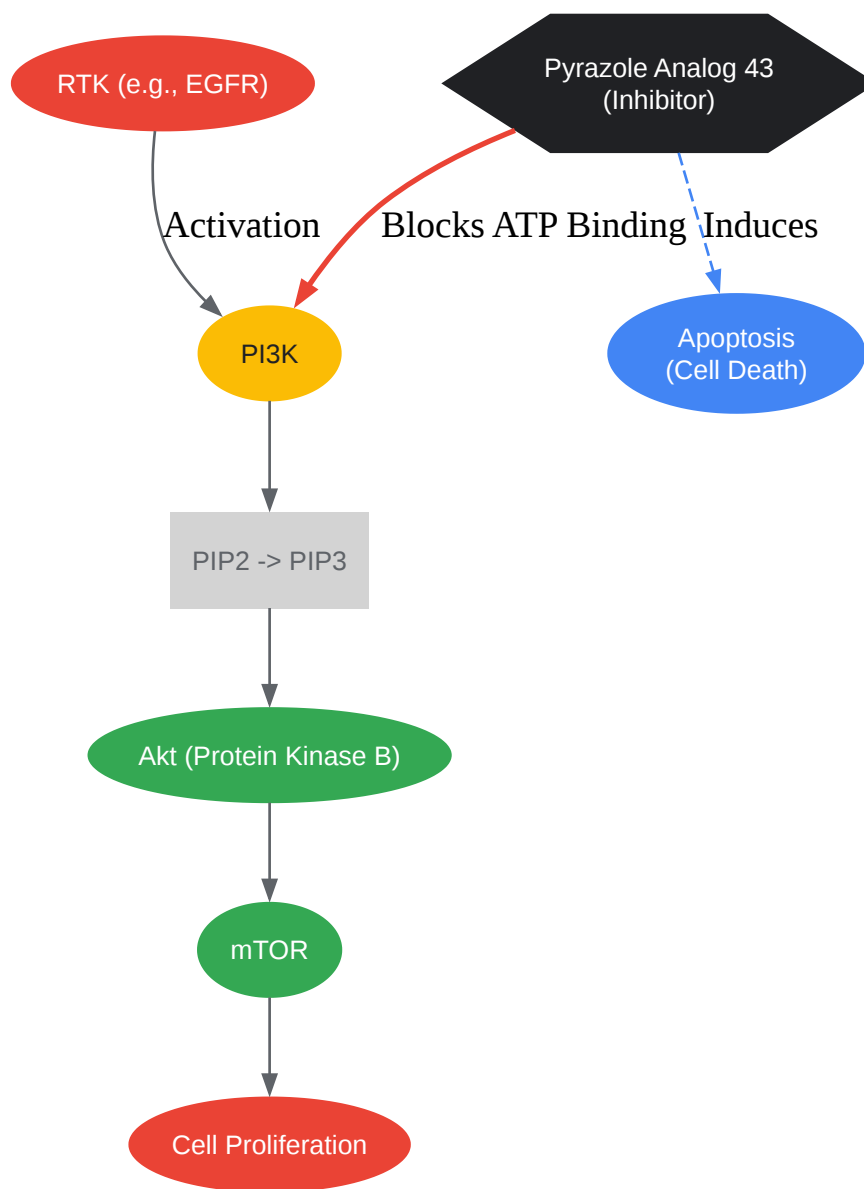
Performance Data: Cytotoxicity (IC50)

Comparison of select analogs against Doxorubicin (Standard).[5][6]

Compound ID	Substitution (R-Group)	Target Cell Line	IC50 (μM)	Potency vs. Standard	Mechanism Implicated
Analog 10e	4-nitrobenzylideneamino	MCF-7 (Breast)	11.0	Moderate	Tubulin polymerization inhibition
Analog 43	4-substituted phenyl	MCF-7 (Breast)	0.25	Superior (Dox = 0.95 μM)	PI3K/Akt Pathway Inhibition
Analog 135	Pyrazolo-triazole hybrid	HeLa (Cervical)	4.0 - 6.0	Comparable	EGFR Kinase Inhibition
Doxorubicin	Standard Control	MCF-7	0.95	Reference	DNA Intercalation

Key Insight: Analog 43 demonstrates that specific substitutions (likely electron-withdrawing groups) can increase potency by >3x compared to Doxorubicin, likely due to enhanced selectivity for the PI3K active site.

Mechanistic Pathway: PI3K/Akt Inhibition



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Figure 2: Proposed mechanism of action for Analog 43, inhibiting the PI3K signaling cascade to arrest cell proliferation.

Comparative Analysis: Antimicrobial Efficacy

Schiff base derivatives of pyrazole-4-carbaldehyde act by disrupting bacterial cell membranes and inhibiting DNA gyrase. The presence of halogenated phenyl groups (e.g., 2,4-dichloro) significantly boosts activity against Gram-negative bacteria.

Performance Data: MIC Values ($\mu\text{g}/\text{mL}$)

Comparison against Ciprofloxacin.

Compound ID	Structure Feature	E. coli (Gram -)	S. aureus (Gram +)	C. albicans (Fungi)
Analog 4e	2,4-dichloro moiety	0.07 mg/mL	0.02 mg/mL	Inactive
Analog 5c	Schiff base derivative	64 $\mu\text{g}/\text{mL}$	128 $\mu\text{g}/\text{mL}$	Moderate
Analog 6c	Fused pyrazole system	64 $\mu\text{g}/\text{mL}$	64 $\mu\text{g}/\text{mL}$	Moderate
Ciprofloxacin	Standard Control	~ 3.12 $\mu\text{g}/\text{mL}$	~ 0.5 $\mu\text{g}/\text{mL}$	N/A

Analysis: While most analogs are less potent than Ciprofloxacin, Analog 4e shows exceptional promise against *S. aureus*, potentially outperforming standard treatments in specific resistant strains due to its membrane-disrupting lipophilicity.

Comparative Analysis: Metabolic Enzyme Inhibition

Targeting

α -glucosidase is a primary strategy for Type 2 Diabetes management.[7] Pyrazole-benzothiazine hybrids have emerged as potent inhibitors, often surpassing Acarbose by forming stable complexes with the enzyme's catalytic residues.

Performance Data: α -Glucosidase Inhibition

Comparison against Acarbose.[8][9]

Compound ID	Class	IC50 (μM)	Fold Improvement
Compound ST3	Benzothiazine-pyrazole hybrid	5.8 μM	10.1x
Compound 4h	Pyrazol-quinazolinone	< 50 μM	~1.2x
Acarbose	Standard Drug	58.8 μM	Reference

Conclusion: Compound ST3 represents a high-value lead candidate. Its hybrid structure likely occupies both the catalytic site and an auxiliary pocket on the enzyme, drastically reducing the IC50 compared to the commercial standard.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize standard validated methodologies.

Protocol A: Synthesis of Pyrazole-4-carbaldehyde (Vilsmeier-Haack)

Objective: Generate the core aldehyde scaffold.^[4]

- Reagent Prep: In a dried round-bottom flask, place DMF (0.07 mol) and cool to 0°C in an ice bath.
- Addition: Dropwise add POCl₃ (0.07 mol) with stirring. Maintain temperature <5°C to form the Vilsmeier-Haack adduct (white/yellowish solid).
- Reaction: Add the appropriate hydrazone (0.01 mol) dissolved in DMF.
- Heating: Remove ice bath and reflux at 60-70°C for 6 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).
- Workup: Pour reaction mixture into crushed ice. Neutralize with Na₂CO₃ or NaHCO₃ to pH 7-8.
- Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ values for anticancer assessment.

- Seeding: Seed MCF-7/HeLa cells in 96-well plates (5x10³ cells/well) in DMEM medium. Incubate for 24h at 37°C/5% CO₂.
- Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control and Doxorubicin positive control.
- Incubation: Incubate for 48 hours.
- MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
- Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader.
- Calculation: Calculate % Cell Viability and derive IC₅₀ using non-linear regression analysis.

Protocol C: -Glucosidase Inhibition Assay

Objective: Evaluate antidiabetic potential.

- Mix: In a 96-well plate, combine 20 µL enzyme solution (α-glucosidase from *S. cerevisiae*, 0.5 U/mL) with 100 µL phosphate buffer (pH 6.9).
- Inhibit: Add 10 µL of test compound (varying concentrations). Incubate at 37°C for 15 mins.
- Substrate: Add 20 µL of p-Nitrophenyl-β-D-glucopyranoside (pNPG) (5 mM).
- Reaction: Incubate at 37°C for 20 mins.
- Stop: Terminate reaction with 50 µL Na₂CO₃ (0.1 M).

- Quantify: Measure absorbance of released p-nitrophenol at 405 nm. Compare against Acarbose.

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